

Application Notes and Protocols for the Hydroboration-Oxidation of 1-Octyne

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Compound of Interest

Compound Name: 1-Octyne

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Introduction

The hydroboration-oxidation of terminal alkynes is a powerful and highly regioselective method for the synthesis of aldehydes. This two-step reaction sequence provides a valuable alternative to other hydration methods, yielding the anti-Markovnikov addition product with high fidelity. This document provides detailed application notes and experimental protocols for the hydroboration-oxidation of **1-octyne**, a common substrate in organic synthesis, to produce octanal. The use of sterically hindered boranes is crucial to prevent the double addition of boron to the alkyne, ensuring a high yield of the desired aldehyde.^{[1][2][3]} This protocol will focus on the use of 9-Borabicyclo[3.3.1]nonane (9-BBN), a widely used reagent for this transformation.^{[1][4]}

Principle of the Reaction

The hydroboration-oxidation of **1-octyne** proceeds via a two-step mechanism:

- Hydroboration: In the first step, a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the triple bond of **1-octyne**.^[1] The boron atom adds to the terminal, less sterically hindered carbon, and the hydrogen atom adds to the internal carbon. This syn-addition results in the formation of a vinylborane intermediate. The use of a bulky borane is critical to prevent a second hydroboration from occurring on the resulting alkene.^{[1][2]}

- Oxidation: The vinylborane intermediate is then oxidized in the second step using a basic solution of hydrogen peroxide.^[5] This replaces the boron-carbon bond with a hydroxyl group, forming an enol. The enol intermediate is unstable and rapidly tautomerizes to the more stable aldehyde, octanal.^{[1][3]}

Reaction Scheme

Experimental Protocols

This section provides detailed experimental procedures for the hydroboration-oxidation of **1-octyne** using 9-BBN.

Materials and Reagents

Reagent/Material	Grade	Supplier
1-Octyne	Reagent	Major Chemical Supplier
9-Borabicyclo[3.3.1]nonane (0.5 M in THF)	Reagent	Major Chemical Supplier
Tetrahydrofuran (THF), anhydrous	Anhydrous	Major Chemical Supplier
Sodium hydroxide (NaOH)	Reagent	Major Chemical Supplier
Hydrogen peroxide (30% w/w in H ₂ O)	Reagent	Major Chemical Supplier
Diethyl ether (Et ₂ O)	Reagent	Major Chemical Supplier
Saturated aqueous sodium chloride (brine)	N/A	Prepared in-house
Anhydrous magnesium sulfate (MgSO ₄)	Reagent	Major Chemical Supplier
Argon or Nitrogen gas, high purity	N/A	Gas Supplier

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum
- Syringes and needles
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- NMR spectrometer
- FT-IR spectrometer

Detailed Experimental Procedure

Step 1: Hydroboration of **1-Octyne** with 9-BBN

- Under an inert atmosphere of argon or nitrogen, a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is charged with **1-octyne** (5.0 g, 45.4 mmol).
- Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask via syringe.
- The flask is cooled to 0 °C using an ice bath.
- A solution of 9-BBN in THF (0.5 M, 100 mL, 50.0 mmol, 1.1 equivalents) is added dropwise to the stirred solution of **1-octyne** over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

Step 2: Oxidation of the Vinylborane

- The reaction mixture is cooled back to 0 °C in an ice bath.
- A 3 M aqueous solution of sodium hydroxide (20 mL) is carefully added to the flask.
- A 30% aqueous solution of hydrogen peroxide (20 mL) is then added dropwise, ensuring the temperature does not rise above 20 °C. This addition is exothermic and should be performed with caution.[5]
- After the addition of hydrogen peroxide is complete, the mixture is stirred at room temperature for 2 hours.

Step 3: Work-up and Purification

- The reaction mixture is transferred to a separatory funnel.
- The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with saturated aqueous sodium chloride (brine) (2 x 50 mL).[6]
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude octanal is then purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data

Parameter	Value
Starting Material	1-Octyne
Product	Octanal
Molecular Weight of 1-Octyne	110.20 g/mol
Molecular Weight of Octanal	128.21 g/mol
Theoretical Yield	5.82 g (based on 5.0 g of 1-octyne)
Expected Experimental Yield	75-85%
Appearance	Colorless liquid
Boiling Point	171 °C

Characterization Data of Octanal

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH ₂ CHO), 1.63 (quint, J = 7.4 Hz, 2H, -CH ₂ CH ₂ CHO), 1.25-1.35 (m, 8H, -(CH ₂) ₄), 0.88 (t, J = 6.8 Hz, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 202.9, 43.9, 31.6, 29.2, 29.1, 22.6, 22.1, 14.0
FT-IR (neat)	ν 2927, 2856 (C-H stretch), 2715 (aldehyde C-H stretch), 1728 (C=O stretch) cm ⁻¹

Visualizations

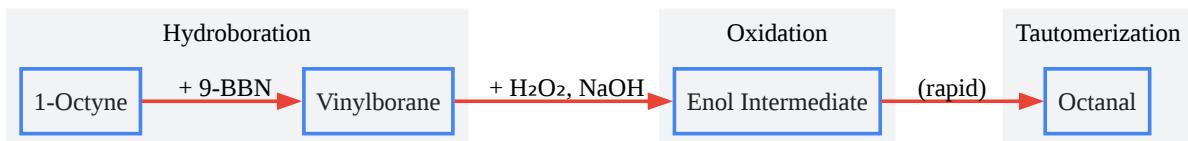
Experimental Workflow



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Caption: Experimental workflow for the synthesis of octanal from **1-octyne**.

Signaling Pathway (Reaction Mechanism)

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Caption: Key intermediates in the hydroboration-oxidation of **1-octyne**.

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